molecular formula C20H25N3OS B11242411 N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)cyclohexanecarboxamide

N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)cyclohexanecarboxamide

Katalognummer: B11242411
Molekulargewicht: 355.5 g/mol
InChI-Schlüssel: VYHIFRHDWCRXHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[6-(4-METHYLPHENYL)-2,3-DIHYDROIMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-1-CYCLOHEXANECARBOXAMIDE is a complex organic compound that belongs to the class of imidazothiazoles. This compound is characterized by its unique structure, which includes a cyclohexanecarboxamide group attached to an imidazothiazole ring system. The presence of a 4-methylphenyl group further enhances its chemical properties, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

The synthesis of N-{[6-(4-METHYLPHENYL)-2,3-DIHYDROIMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-1-CYCLOHEXANECARBOXAMIDE typically involves a multi-step process. One common method includes the Hantzsch thiazole synthesis, which involves the reaction of substituted thiourea with α-halo ketones in the presence of a green solvent like ethanol . The reaction conditions are carefully controlled to ensure the formation of the desired imidazothiazole ring system. Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions on the imidazothiazole ring.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol and dichloromethane. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-{[6-(4-METHYLPHENYL)-2,3-DIHYDROIMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-1-CYCLOHEXANECARBOXAMIDE has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-{[6-(4-METHYLPHENYL)-2,3-DIHYDROIMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-1-CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity and disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

When compared to other similar compounds, N-{[6-(4-METHYLPHENYL)-2,3-DIHYDROIMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-1-CYCLOHEXANECARBOXAMIDE stands out due to its unique structure and chemical properties. Similar compounds include:

These compounds share the imidazothiazole core but differ in their substituents, leading to variations in their chemical behavior and applications.

Eigenschaften

Molekularformel

C20H25N3OS

Molekulargewicht

355.5 g/mol

IUPAC-Name

N-[[6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]cyclohexanecarboxamide

InChI

InChI=1S/C20H25N3OS/c1-14-7-9-15(10-8-14)18-17(23-11-12-25-20(23)22-18)13-21-19(24)16-5-3-2-4-6-16/h7-10,16H,2-6,11-13H2,1H3,(H,21,24)

InChI-Schlüssel

VYHIFRHDWCRXHA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=C(N3CCSC3=N2)CNC(=O)C4CCCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.